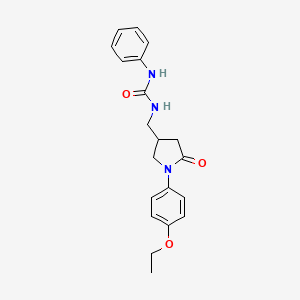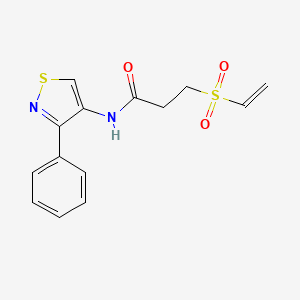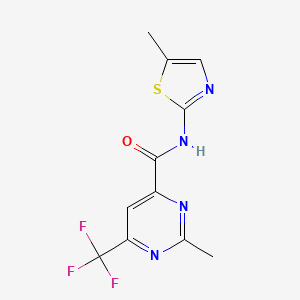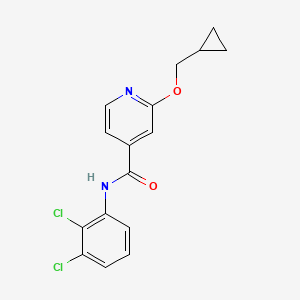
Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound that features a pyridine ring, an azetidine ring, and a trifluoroethoxy group
Mechanism of Action
Target of Action
This compound is a novel molecule and its specific targets in the body are still under investigation .
Mode of Action
It is known that the compound exhibits photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that the compound may interact with its targets through photochemical processes.
Biochemical Pathways
The compound’s photophysical properties suggest that it may influence pathways related to light-dependent reactions .
Result of Action
Its photophysical properties suggest that it may have applications in fields such as bioimaging, anti-counterfeiting, catalysis, and displays .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone. For instance, the compound’s photophysical properties, including its fluorescence and phosphorescence, can be affected by factors such as light exposure and ambient temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps. One common method starts with the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide to form 2-(2,2,2-trifluoroethoxy)pyridine . This intermediate is then reacted with azetidine-1-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Hydrogen gas and palladium catalysts are typical for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include pyridin-2-yl ketones, alcohols, amines, and substituted pyridine derivatives .
Scientific Research Applications
Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)pyridine: Shares the trifluoroethoxy group but lacks the azetidine ring.
N-(Pyridin-2-yl)amides: Contains the pyridine ring but differs in the functional groups attached.
Thienopyridine Derivatives: Similar in having a pyridine ring but with different substituents and biological activities.
Uniqueness
Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is unique due to the combination of its trifluoroethoxy group and azetidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
pyridin-2-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-18-8-5-16(6-8)10(17)9-3-1-2-4-15-9/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWBVHBRFISLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine](/img/structure/B2525509.png)



![Tert-butyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2525518.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2525522.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2525524.png)
![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide](/img/new.no-structure.jpg)
![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2525528.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)
